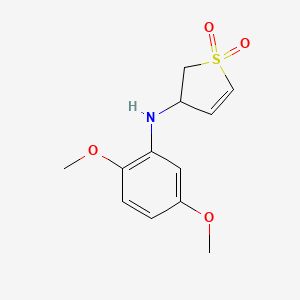

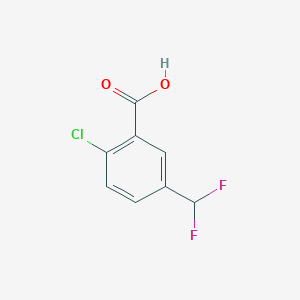

![molecular formula C22H21N5O3 B2678000 N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide CAS No. 951617-93-9](/img/structure/B2678000.png)

N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.

BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amide and Peptide Synthesis

The compound AKOS005038771 has been employed as a carboxylic acid activator in the synthesis of amides and peptides. Researchers have developed a new synthetic approach using [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as the coupling reagent. This method allows for the efficient preparation of amides and peptides containing amino acids, aryl acids, and amines under mild conditions. Notably, racemization does not occur during the coupling process, and gram-scale reactions have been successfully demonstrated .

Electro-Optic Effects in Liquid Crystals

AKOS005038771, specifically known as N-benzyl-2-methyl-4-nitroaniline (BNA), has been investigated for its electro-optic effects in liquid crystals (LCs). When doped into nematic LCs, BNA significantly enhances the fall time of LC cells. This improvement is attributed to reduced rotational viscosity and threshold voltage, along with an additional restoring force resulting from the spontaneous polarization electric field of BNA. Additionally, BNA-doped LCs exhibit blue-light filtering properties. The dielectric anisotropy of LC mixtures is also enhanced by BNA and another dopant, Morpholinium 2-chloro-4-nitrobenzoate (M2C4N). These findings open avenues for fast-response LC devices and high dielectric anisotropy materials .

Second-Order Nonlinear Optical Properties

BNA crystals have been characterized for their second-order nonlinear optical (NLO) properties. By precisely processing BNA crystals with specific crystal orientations, researchers have quantitatively determined all nonvanishing second-order NLO coefficients. This achievement allows for a deeper understanding of BNA’s NLO behavior and paves the way for precise device fabrication using organic materials. BNA’s large dipole moment and polarization anisotropy contribute to its enhanced NLO properties .

THz-Wave Generation and Detection

Organic NLO crystals, including BNA, have been studied for their potential in THz-wave generation and detection. BNA’s second-order NLO effects make it promising for applications in this frequency range. However, further research is needed to fully exploit its capabilities and expand its practical use .

properties

IUPAC Name |

N-benzyl-2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-25-14-18-20(24-25)21(29)27(13-17-10-6-3-7-11-17)22(30)26(18)15-19(28)23-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWHTIMGZDIAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2677925.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2677926.png)

![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2677930.png)

![4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2677934.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)

![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)